molecular formula C27H30O14 B192684 Vitexin rhamnoside CAS No. 32426-34-9

Vitexin rhamnoside

Cat. No. B192684
CAS RN: 32426-34-9
M. Wt: 578.5 g/mol
InChI Key: ZIIBNXKQZAUBRD-UHFFFAOYSA-N
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Description

Vitexin rhamnoside, also known as Vitexin 2-O-rhamnoside, is an active component of hawthorn, a member of the Rosaceae family . It exhibits a broad spectrum of pharmacological properties such as anti-inflammatory, sedative, anti-arrhythmia, effectively inhibiting lipid oxidation, decreasing blood pressure and serum levels of cholesterol, improving digestion and relieving food stasis . It also contributes to the protection against H2O2-mediated oxidative stress damage and has potential to treat cardiovascular system diseases .


Synthesis Analysis

Vitexin 2-O-rhamnoside may be used as an analytical reference standard for the quantification of the analyte in hawthorn leaves, fruits and plasma samples using various chromatography techniques . It inhibits DNA synthesis in MCF-7 breast cancer cells .


Molecular Structure Analysis

The chemical formula of Vitexin rhamnoside is C27H30O14 . Its exact mass is 578.16 and the molecular weight is 578.520 . The elemental analysis shows C, 56.06; H, 5.23; O, 38.72 .


Chemical Reactions Analysis

Vitexin and isovitexin showed a downward trend during the germination process of mung bean . A method based on high performance liquid chromatography was established for the determination of vitexin and isovitexin in mung beans .


Physical And Chemical Properties Analysis

Vitexin rhamnoside is a flavonoid glycoside that has been found in B. vulgaris species . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .

Scientific Research Applications

  • Antioxidant Activity : Vitexin rhamnoside was evaluated for its antioxidant properties. However, it was found not to be a significant radical scavenger in the leaves of Crataegus monogyna (Raudonis et al., 2009).

  • Anti-apoptotic and Anti-oxidative Activity : Studies on human adipose-derived stem cells (hADSCs) revealed that Vitexin rhamnoside has anti-oxidative and anti-apoptotic activities, particularly in cellular injury induced by oxidative stress (Wei et al., 2014).

  • Intestinal Absorption : Research on the absorption mechanism of Vitexin rhamnoside in rats indicated that passive diffusion dominates its absorptive transport behavior, and its absorption can be enhanced with P-glycoprotein inhibitors (Xu et al., 2008).

  • Pharmacokinetics : Pharmacokinetic studies in rats demonstrated that Vitexin rhamnoside exhibits variance in pharmacokinetic parameters, especially when administered simultaneously with other compounds (Liang et al., 2008).

  • Excretion Studies : In mice, Vitexin rhamnoside was primarily excreted as a prototype through biliary and renal routes after oral and intravenous administration (An et al., 2012).

  • Anti-Proliferative Activity on Melanoma Cells : Vitexin rhamnoside showed significant anti-proliferative activity against B16F10 melanoma cells and could inhibit melanin synthesis, suggesting potential in treating hyperpigmentation disorders (Mustapha et al., 2015).

  • Pharmacokinetic and Bioavailability Studies : A study on rats indicated that Vitexin rhamnoside has poor oral bioavailability, suggesting extensive first-pass metabolism or poor absorption (Liang et al., 2007).

  • Neuroprotective Effects : Vitexin was found to have neuroprotective effects against cerebral ischemia/reperfusion injury in mice, possibly through modulation of MAPK and apoptosis signaling pathways (Wang et al., 2015).

  • Cardioprotective Effects : Vitexin demonstrated cardioprotective effects against myocardial ischemia/reperfusion injury by regulating mitochondrial dysfunction and mitochondrial dynamics imbalance (Xue et al., 2020).

  • Anti-Metastatic Potential : Vitexin showed potential anti-metastatic effects in rat pheochromocytoma cells, implicating its use in cancer treatment (Choi et al., 2006).

Safety And Hazards

Vitexin rhamnoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Vitexin rhamnoside has shown a wide range of biological effects including antiviral activities . It improved memory retrieval in scopolamine model of memory impairment in rats . More basic research is needed on the antioxidative effects of vitexin in vivo, and carrying out clinical trials for the treatment of oxidative stress-related diseases is also recommended .

properties

IUPAC Name

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3/t9-,16+,19-,20+,21+,22-,23+,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIBNXKQZAUBRD-VVZHCWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186171
Record name Vitexin rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitexin rhamnoside

CAS RN

32426-34-9
Record name Vitexin rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitexin rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]-8-β-D-glucopyranosyl-5,7-dihydroxy-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
M Liang, W Xu, W Zhang, C Zhang… - Biomedical …, 2007 - Wiley Online Library
… It was further applied to assess pharmacokinetics and bioavailability of vitexin rhamnoside … of vitexin rhamnoside was only 3.57%, which indicated that vitexin rhamnoside had poor …
MJ Liang, WD Zhang, C Zhang… - Natural Product …, 2008 - journals.sagepub.com
… study was to evaluate the pharmacokinetic interaction of vitexin rhamnoside (vitexin 2''-α-L… - 5000 ng/mL for both vitexin rhamnoside and vitexin glucoside with the regression equations …
Number of citations: 0 journals.sagepub.com
W Wei, X Ying, W Zhang, Y Chen, A Leng… - Journal of Pharmacy …, 2014 - academic.oup.com
Objectives Vitexin-2″-O-rhamnoside (VOR) and vitexin-4″-O-glucoside (VOG) are the two main flavonoid glycosides of the leaves of Cratagus pinnatifida Bge. var. major NE Br. that …
Number of citations: 40 academic.oup.com
X Huang, T Li, S Li - Current Research in Food Science, 2023 - Elsevier
… Zein and vitexin-rhamnoside were dissolved in ethanol and stirred at 600 rpm for 2h. The … The ethanol solution of zein and vitexin-rhamnoside was poured into the pectin solution in a …
Number of citations: 1 www.sciencedirect.com
Y An, C Zhang, Y Du, L Zhao, Z Cheng… - African J Pharm …, 2013 - academicjournals.org
… Quantitative LC/MS/MS method and in vivo pharmacokinetic studies of vitexin rhamnoside, a bioactive constituent on cardiovascular system from hawthorn. Biomed. Chromatogr. …
Number of citations: 3 academicjournals.org
M Schüssler, J Hölzl, U Fricke - Arzneimittel-Forschung, 1995 - europepmc.org
… Similar but less intensive actions were found with the C-glycosides vitexin, vitexin-rhamnoside and monoacetyl-vitexin-rhamnoside. Possible beta-adrenergic activities of the flavonoids …
Number of citations: 214 europepmc.org
M Rylski, H Duriasz-Rowińska… - Acta Physiologica …, 1979 - europepmc.org
… , hyperoside and vitexin rhamnoside were administered intraperitoneally in doses 3.5 and 10 mg/kg. It was found that OL-1, rutin and hyperoside but not vitexin rhamnoside exert …
Number of citations: 66 europepmc.org
L Qu, HS Zheng, NP Feng, SM Li - Zhongguo Zhong yao za zhi …, 2008 - europepmc.org
Objective To develop an HPLC method to determine vitexin-rhamnoside in plasma of Beagle dogs and study the pharmacokinetics and bioavailability of Yixintong sustained release …
Number of citations: 1 europepmc.org
M Schüssler, U Fricke, N Nikolov, J Hölzl - Planta Medica, 1991 - thieme-connect.com
… contain vitexin rhamnoside, another quercetin glycoside and eridictol … pentagyna contains rutin and vitexin rhamnoside whereas the … The IC50 value of vitexin rhamnoside could not be …
Number of citations: 31 www.thieme-connect.com
J Sun, S Yang, G Li, Z Yang - Zhong yao cai= Zhongyaocai= Journal …, 2001 - europepmc.org
The methanol extract of Fructus Crataegi was purified on macro-reticular resins (model DM130)-polyamide column. Vitexin rhamnoside (I) was identified from Fructus Crataegi by TLC …
Number of citations: 2 europepmc.org

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